ETHYL 5-(3-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-(3-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with a unique structure that includes a benzoyl group, a morpholine ring, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(3-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:
Formation of the Benzoyl Intermediate: This step involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride.
Amidation Reaction: The 3-methylbenzoyl chloride is then reacted with 2-amino-4-morpholinylbenzoic acid to form the amide intermediate.
Esterification: Finally, the amide intermediate is esterified with ethanol in the presence of a catalyst such as sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(3-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or morpholine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl or morpholine derivatives.
Scientific Research Applications
ETHYL 5-(3-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 5-(3-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate
- Ethyl 5-[(3-methoxybenzyl)amino]-2-(4-morpholinyl)benzoate
Uniqueness
ETHYL 5-(3-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its specific structural features, such as the combination of the benzoyl group, morpholine ring, and ethyl ester
Properties
Molecular Formula |
C21H24N2O4 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
ethyl 5-[(3-methylbenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C21H24N2O4/c1-3-27-21(25)18-14-17(7-8-19(18)23-9-11-26-12-10-23)22-20(24)16-6-4-5-15(2)13-16/h4-8,13-14H,3,9-12H2,1-2H3,(H,22,24) |
InChI Key |
LUVMBJGZLGYOTM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)C)N3CCOCC3 |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC(=C2)C)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.